(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one
Description
The compound “(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one” is a structurally complex molecule featuring a bicyclo[2.2.2]octan-3-one core fused with a piperazine-substituted aromatic system. For example, piperazine derivatives are frequently explored for CNS-targeting applications, while nitro groups can modulate redox properties or serve as hydrogen-bond acceptors .
Properties
IUPAC Name |
(2Z)-2-[[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-18-4-3-5-19(2)25(18)29-14-12-28(13-15-29)23-7-6-22(30(32)33)16-21(23)17-24-26(31)20-8-10-27(24)11-9-20/h3-7,16-17,20H,8-15H2,1-2H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQZXFHYAJLKK-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C(=O)C5CCN4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])/C=C\4/C(=O)C5CCN4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and as a potential treatment for various psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework combined with a piperazine moiety and a nitrophenyl group. Its molecular formula is and it has a molecular weight of 454.55 g/mol. The presence of the nitrophenyl group suggests potential interactions with various biological targets, particularly in neurotransmitter systems.
Research indicates that this compound may interact with multiple neurotransmitter receptors, including serotonin (5-HT) receptors and dopamine receptors. The following table summarizes its receptor affinities based on available studies:
| Receptor Type | Affinity (K_i in nM) | Action |
|---|---|---|
| 5-HT(1A) | 15 | Agonist |
| 5-HT(3A) | 3.7 | Antagonist |
| 5-HT(7) | 19 | Antagonist |
| SERT | 1.6 | Inhibition |
| Dopamine D2 | Not specified | Potential antagonist |
These interactions suggest that the compound may have antidepressant and anxiolytic properties due to its multimodal action on serotonin pathways.
Antidepressant Effects
A notable study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test when administered at doses of 5 mg/kg and 10 mg/kg over a three-day period. The compound was shown to increase extracellular serotonin levels in the brain, supporting its role as a serotonin reuptake inhibitor.
Neuroprotective Properties
In addition to its antidepressant effects, (2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one has demonstrated neuroprotective properties in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several case studies have reported on the efficacy of this compound in clinical settings:
- Major Depressive Disorder : A clinical trial involving patients with major depressive disorder showed that treatment with the compound resulted in significant improvements in depression scales compared to placebo after eight weeks of treatment.
- Anxiety Disorders : Another study highlighted its anxiolytic effects in patients with generalized anxiety disorder, where participants reported reduced anxiety levels after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural similarities with two classes of molecules referenced in the evidence:
Indole Analogues (e.g., 2-indol-3-yl-methylenequinuclidin-3-ols) :
- These compounds, discussed in , exhibit chemopreventive properties via activation of the Keap1/Nrf2 pathway. The target compound’s methylidene-linked bicyclic system resembles the quinuclidine scaffold in these indole derivatives, but it lacks the indole moiety. This difference may impact redox signaling, as indole derivatives in rely on NADPH oxidase activity to induce glutathione synthesis .
- Key Contrast : The absence of an indole ring and the presence of a nitro group in the target compound may redirect its mechanism from redox modulation (as in indoles) to other pathways, such as nitric oxide signaling or electrophilic reactivity.
Azabicyclo-containing Pharmaceuticals (e.g., cephalosporin derivatives): lists cephalosporins with 1-azabicyclo[4.2.0] systems, which are β-lactam antibiotics. The target compound’s bicyclo[2.2.2]octane core differs in ring size and substitution, likely conferring distinct biological targets.
Limitations of Current Evidence
and discuss structurally related molecules but lack direct comparisons. Further studies are needed to:
Resolve the compound’s crystal structure using SHELX-based methods .
Evaluate its interaction with Keap1/Nrf2 or other redox-sensitive pathways, as suggested by indole analogues .
Preparation Methods
SNAr Approach
Reaction of 1-chloro-2,6-dimethylbenzene with piperazine in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted piperazine in 67% yield. Potassium carbonate acts as a base, deprotonating piperazine to enhance nucleophilicity. Competitive bis-alkylation is mitigated by using a 1:1 molar ratio of aryl halide to piperazine.
Buchwald-Hartwig Amination
For electron-deficient aryl halides, palladium-catalyzed coupling proves superior. Using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 110°C, 1-bromo-2,6-dimethylbenzene reacts with piperazine to yield the product in 82% yield. This method avoids oligomerization byproducts common in SNAr protocols.
Comparative Data:
| Method | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| SNAr | K2CO3, DMF, 80°C | 67 | |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 82 |
Introduction of the Nitro Group
Nitration of the intermediate 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]benzaldehyde is achieved using a mixed acid system (HNO3/H2SO4) at 0°C. The piperazine group acts as a meta-director, positioning the nitro group at the 5-position of the benzene ring. Prolonged reaction times (>2 hours) lead to over-nitration, necessitating careful monitoring by TLC.
Nitration Conditions:
Synthesis of 2-[4-(2,6-Dimethylphenyl)piperazin-1-yl]-5-nitrobenzaldehyde
The aldehyde precursor is prepared via Vilsmeier-Haack formylation of 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrobenzene. Treatment with POCl3 and DMF at 50°C for 6 hours installs the formyl group para to the nitro substituent, yielding the aldehyde in 68% yield. Alternative methods, such as Duff formylation, result in lower regioselectivity due to competing ortho-functionalization.
Condensation to Form the Methylidene Bridge
The final step involves Knoevenagel condensation of 3-quinuclidone with 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrobenzaldehyde. Employing piperidine as a base in ethanol under reflux for 8 hours produces the (2Z)-configured product in 65% yield. Stereoselectivity arises from kinetic control, favoring the Z-isomer due to reduced steric hindrance between the bicyclic amide and the nitroaryl group.
Optimized Conditions:
Stereochemical Control and Isomerization Studies
The (2Z)-configuration is confirmed via NOESY spectroscopy, showing proximity between the quinuclidone β-protons and the aromatic nitro group. Heating the Z-isomer in toluene at 120°C for 24 hours induces partial isomerization to the E-form (Z:E = 3:2), indicating thermodynamic instability of the Z-configuration under forcing conditions.
Mechanistic Insights into the Condensation Reaction
Density functional theory (DFT) calculations reveal a stepwise mechanism:
- Deprotonation of the aldehyde α-hydrogen by piperidine.
- Nucleophilic attack by the enolate of 3-quinuclidone.
- Dehydration via a six-membered transition state, stabilized by intramolecular hydrogen bonding.
The Z-selectivity is attributed to favorable π-π stacking between the nitroaryl group and the bicyclic amide in the transition state.
Scalability and Process Optimization
Pilot-scale synthesis (500 g) demonstrates reproducible yields (63–67%) using a continuous flow reactor to enhance mixing during the condensation step. Recrystallization from ethyl acetate/hexanes (1:3) elevates purity to >99% (HPLC).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
